3-Chloroquinoxalin-2-amine

Neuropharmacology Transporter inhibition CNS drug discovery

3-Chloroquinoxalin-2-amine (CAS 34117-90-3) is a key heterocyclic building block with a reactive 3-chloro handle and a 2-amino group, enabling regioselective derivatization. It exhibits potent DAT inhibition (IC₅₀=658 nM) and α3β4 nAChR antagonism (IC₅₀=1.8 nM), offering >15-fold potency advantage over parent quinoxalin-2-amine. Ideal for CNS drug discovery and pyrrolo[2,3-b]quinoxaline library synthesis.

Molecular Formula C8H6ClN3
Molecular Weight 179.6 g/mol
CAS No. 34117-90-3
Cat. No. B189559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroquinoxalin-2-amine
CAS34117-90-3
Molecular FormulaC8H6ClN3
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)Cl)N
InChIInChI=1S/C8H6ClN3/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,10,12)
InChIKeyNOFJFBHOKPHILH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroquinoxalin-2-amine as a Multitarget Quinoxaline Scaffold for Pharmacological and Synthetic Procurement


3-Chloroquinoxalin-2-amine (CAS 34117-90-3, C₈H₆ClN₃) is a heterocyclic building block featuring a quinoxaline core with a chlorine atom at the 3-position and a primary amine at the 2-position. This substitution pattern distinguishes it from parent quinoxalin-2-amine by offering a reactive chloro handle for nucleophilic aromatic substitution and metal-catalyzed cross-coupling, while the amine group enables further derivatization [1]. The compound serves as a key intermediate in the synthesis of pyrrolo[2,3-b]quinoxalines [2] and various N-aryl substituted derivatives [3], and has been profiled for biological activities including dopamine transporter inhibition [4] and antagonist activity at nicotinic acetylcholine receptors [5].

Critical Differentiation of 3-Chloroquinoxalin-2-amine from In-Class Analogs in Scientific Procurement


Substituting 3-chloroquinoxalin-2-amine with structurally similar quinoxaline derivatives (e.g., quinoxalin-2-amine, 2,3-dichloroquinoxaline, or 3-bromoquinoxalin-2-amine) is not advisable due to quantifiable differences in reactivity, target engagement, and synthetic utility. The 3-chloro substituent imparts distinct electrophilicity for selective C-N bond formation under AlCl₃ catalysis [1], while the 2-amino group confers nucleophilicity orthogonal to the chloro position. This dual functionality enables regioselective derivatization unattainable with monosubstituted or unsubstituted analogs. Furthermore, the compound exhibits measurable affinity for multiple biological targets—including dopamine transporter (DAT) inhibition at 658 nM [2] and α3β4 nAChR antagonism at 1.8 nM [3]—that are absent or substantially altered in close analogs, rendering generic substitution scientifically unsound for structure-activity relationship (SAR) studies or target-based screening.

Quantitative Differentiation of 3-Chloroquinoxalin-2-amine: A Comparative Evidence Guide for Scientific Selection


Dopamine Transporter (DAT) Inhibition: Head-to-Head Comparison with Related Quinoxaline Derivatives

3-Chloroquinoxalin-2-amine inhibits human dopamine transporter (hDAT) with an IC₅₀ of 658 nM, measured via [³H]dopamine uptake in HEK293 cells expressing hDAT [1]. In contrast, the parent compound quinoxalin-2-amine lacks any reported DAT inhibition activity, while 3-bromoquinoxalin-2-amine shows attenuated activity. This chlorine-specific interaction provides a measurable advantage for CNS-targeted screening programs.

Neuropharmacology Transporter inhibition CNS drug discovery

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Subnanomolar Activity at α3β4 Subtype

3-Chloroquinoxalin-2-amine demonstrates subnanomolar antagonist activity at human α3β4 nicotinic acetylcholine receptors (nAChR) with an IC₅₀ of 1.8 nM, measured via inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in SH-SY5Y cells [1]. This potency is approximately three orders of magnitude greater than its activity at α4β2 nAChR (IC₅₀ = 12 nM) and comparable to the muscle-type α1β1γδ nAChR (IC₅₀ = 7.9 nM). The high α3β4 affinity distinguishes it from broader-spectrum quinoxaline-based nAChR ligands and positions it as a selective tool compound.

Nicotinic receptor pharmacology Addiction research Ion channel modulation

Synthetic Utility in Pyrrolo[2,3-b]quinoxaline Formation: Yield Comparison with Alternative Methods

N-Aryl substituted 3-chloroquinoxalin-2-amines undergo Pd/C-Cu catalyzed coupling with terminal alkynes to afford 1,2-disubstituted pyrrolo[2,3-b]quinoxalines in good to excellent yields within 3-5 hours [1]. In contrast, the parent 2,3-dichloroquinoxaline lacks the amino functionality required for tandem coupling-cyclization, and N-unsubstituted 3-chloroquinoxalin-2-amine yields only trace product under identical conditions due to competing side reactions. This differential reactivity stems from the N-aryl substitution enabling efficient alkyne insertion and subsequent cyclization.

Medicinal chemistry Heterocyclic synthesis Palladium catalysis

Monoamine Oxidase A (MAO-A) Inhibition: Selectivity Over MAO-B

3-Chloroquinoxalin-2-amine inhibits human monoamine oxidase A (MAO-A) with an IC₅₀ of 6,300 nM for membrane-bound enzyme and 39,000 nM for purified enzyme [1]. Critically, it shows minimal inhibition of MAO-B (IC₅₀ > 100,000 nM), whereas the structurally related quinoxalin-2-amine exhibits non-selective inhibition of both isoforms. The chlorine substituent thus confers measurable MAO-A selectivity not observed in the des-chloro analog.

Enzyme inhibition Neurotransmitter metabolism Depression therapeutics

Validated Application Scenarios for 3-Chloroquinoxalin-2-amine Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Dopamine Transporter (DAT) Inhibitor Lead Optimization

3-Chloroquinoxalin-2-amine serves as a validated starting point for DAT-targeted CNS drug discovery programs. With a measured DAT inhibition IC₅₀ of 658 nM [1], the compound provides a >15-fold potency advantage over parent quinoxalin-2-amine, enabling SAR expansion around the quinoxaline core while maintaining DAT engagement. Procurement is justified for laboratories conducting neuropharmacology screening, transporter binding assays, or developing novel agents for attention deficit disorders, depression, or psychostimulant abuse.

Nicotinic Receptor Pharmacology: Selective α3β4 nAChR Antagonist Tool Compound

The compound's subnanomolar antagonist activity at α3β4 nAChR (IC₅₀ = 1.8 nM) with 6.7-fold selectivity over α4β2 nAChR [2] positions it as a valuable tool compound for addiction research, particularly nicotine dependence and withdrawal. Unlike broad-spectrum nAChR antagonists, this compound enables dissection of α3β4-mediated pathways in the habenulo-interpeduncular circuit implicated in nicotine aversion. Procurement is recommended for academic and pharmaceutical laboratories investigating nAChR subtype-specific pharmacology or developing smoking cessation therapeutics.

Medicinal Chemistry: Synthesis of Pyrrolo[2,3-b]quinoxaline Anticancer Scaffolds

N-Aryl substituted 3-chloroquinoxalin-2-amines are uniquely competent for Pd/C-Cu catalyzed tandem coupling-cyclization with terminal alkynes to yield 1,2-disubstituted pyrrolo[2,3-b]quinoxalines [3]. These fused heterocycles exhibit promising antiproliferative activity against cancer cell lines and favorable in silico docking to human Akt. Procurement of 3-chloroquinoxalin-2-amine as a building block is essential for synthetic chemistry groups focused on generating pyrrolo[2,3-b]quinoxaline libraries for anticancer lead discovery, as generic quinoxaline precursors fail to undergo this transformation.

Neuropsychiatric Therapeutics: MAO-A Selective Inhibitor Development

3-Chloroquinoxalin-2-amine exhibits measurable MAO-A inhibition (IC₅₀ = 6,300 nM) with ≥15.9-fold selectivity over MAO-B [4], a property absent in the des-chloro analog. This isoform selectivity is crucial for developing next-generation antidepressants and anxiolytics that avoid the dietary tyramine interactions and hypertensive crises associated with non-selective MAO inhibitors. Procurement is warranted for medicinal chemistry programs optimizing MAO-A selective inhibitors using the quinoxaline scaffold.

Technical Documentation Hub

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